![molecular formula C15H10BrN3O B13106161 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B13106161.png)
2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile
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Overview
Description
2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile is a heterocyclic compound that features an imidazo[1,2-A]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the bromophenyl and methoxy groups enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst can yield the desired imidazo[1,2-A]pyridine scaffold .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
- Oxidation products include aldehydes and acids.
- Reduction products include phenyl derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-Phenylimidazo[1,2-A]pyridine: Lacks the bromine and methoxy groups, resulting in different reactivity and biological activity.
2-(4-Bromophenyl)imidazo[1,2-A]pyridine: Similar structure but with the bromine atom at a different position, affecting its chemical properties.
7-Methoxyimidazo[1,2-A]pyridine-8-carbonitrile: Lacks the bromophenyl group, leading to different biological activities.
Uniqueness: The presence of both the bromophenyl and methoxy groups in 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile makes it unique. These functional groups contribute to its enhanced reactivity and potential for diverse applications in medicinal chemistry and pharmaceutical research .
Biological Activity
2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile is a heterocyclic compound with a complex structure that includes a bromophenyl substituent, a methoxy group, and a carbonitrile group. This compound belongs to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. The molecular formula is C₁₁H₈BrN₃O, and its unique functional groups contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features
- Bromophenyl Group : Enhances lipophilicity and potential binding interactions.
- Methoxy Group : Modifies electronic properties and solubility.
- Carbonitrile Group : Imparts reactivity, allowing for interactions with various biological targets.
Biological Activity
Research has indicated that this compound exhibits significant biological activities, particularly as an acetylcholinesterase inhibitor . This activity is crucial for the development of therapeutic agents aimed at treating neurodegenerative diseases such as Alzheimer's disease.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Acetylcholinesterase (AChE) : By inhibiting AChE, the compound increases the concentration of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission.
- Binding Affinity : Studies utilizing molecular docking have shown that modifications to the imidazo ring can significantly influence binding affinities toward AChE and other relevant targets.
Case Studies
Several studies have explored the biological activity of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that this compound protects neuronal cells from apoptosis induced by amyloid-beta peptides. This suggests potential use in Alzheimer's treatment.
- Antitumor Activity : The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity towards certain tumor types, possibly through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals unique characteristics of this compound:
Compound Name | Key Features | Unique Aspects |
---|---|---|
3-Bromophenylimidazo[1,2-a]pyridine | Bromine substituent | Focus on antitumor activity |
Imidazo[1,2-a]pyridine-4-carboxylic acid | Carboxylic acid moiety | Enhanced solubility and bioavailability |
4-Methylimidazo[1,2-a]pyridine | Methyl group at position 4 | Exhibits potent antimicrobial properties |
5-Fluoroimidazo[1,2-a]pyridine | Fluorine substituent | Increased metabolic stability |
Properties
Molecular Formula |
C15H10BrN3O |
---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
2-(3-bromophenyl)-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C15H10BrN3O/c1-20-14-5-6-19-9-13(18-15(19)12(14)8-17)10-3-2-4-11(16)7-10/h2-7,9H,1H3 |
InChI Key |
YFLAONNAZIBFDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC(=CN2C=C1)C3=CC(=CC=C3)Br)C#N |
Origin of Product |
United States |
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